Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1
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Description
Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 is a useful research compound. Its molecular formula is C74H54BCoF24N6-4 and its molecular weight is 1553.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1552.345170 g/mol and the complexity rating of the compound is 1680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It contains a component known as sodium tetrakis [3,5-bis (trifluoromethyl)phenyl]borate, also known as nabarf . This component is widely used as a catalyst in the cyclopolymerization of functionalized trienes .
Mode of Action
The nabarf component in skj-1 is known to activate unsaturated chemical bonds, which can promote various organic transformation reactions . This suggests that SKJ-1 may interact with its targets by activating certain chemical bonds, leading to changes in the targets’ structure or function.
Biochemical Pathways
Given the role of nabarf in promoting organic transformation reactions , it is plausible that SKJ-1 may affect pathways involving unsaturated chemical bonds. The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Given its potential role in activating unsaturated chemical bonds , it may induce structural or functional changes in its targets, leading to alterations in cellular processes or pathways.
Action Environment
The action of SKJ-1 may be influenced by various environmental factors. For instance, the NaBArF component is known to be insoluble in water but strong against acids and oxidants . Therefore, the action, efficacy, and stability of SKJ-1 may vary depending on factors such as pH, presence of oxidants, and aqueous or non-aqueous environments.
Properties
IUPAC Name |
(2-azanidyl-1,2-diphenylethyl)azanide;cobalt(3+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.3C14H14N2.Co/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;3*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-12H;3*1-10,13-16H;/q-1;3*-2;+3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQKEZSRAUOPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].[Co+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H54BCoF24N6-4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1553.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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